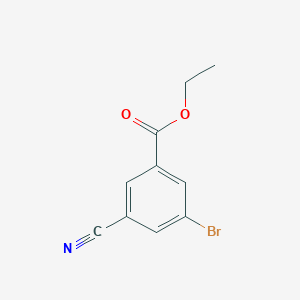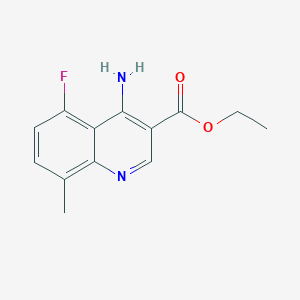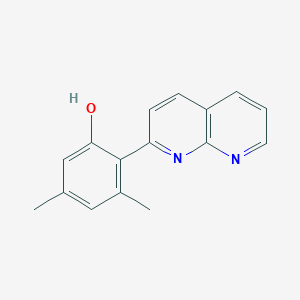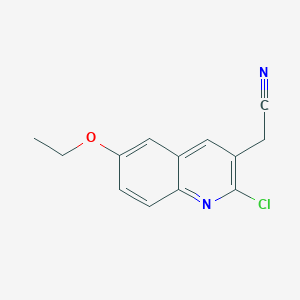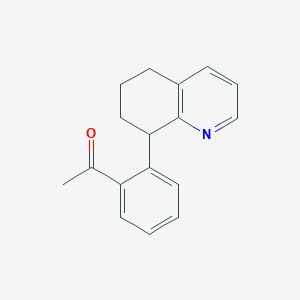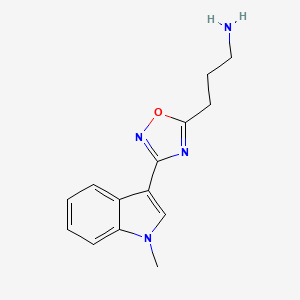
3-(3-(1-Methyl-1H-indol-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(1-Methyl-1H-indol-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine is a heterocyclic compound that features both an indole and an oxadiazole ring. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(1-Methyl-1H-indol-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine typically involves the formation of the oxadiazole ring followed by the attachment of the indole moiety. One common method includes the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The indole moiety can be introduced through a coupling reaction with an appropriate indole derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-(3-(1-Methyl-1H-indol-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a halogen or alkyl group .
Scientific Research Applications
3-(3-(1-Methyl-1H-indol-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antitumor agent.
Medicine: Studied for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-(1-Methyl-1H-indol-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The oxadiazole ring can also contribute to the compound’s biological activity by stabilizing the molecule and enhancing its binding affinity to targets .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-Indol-1-yl)propan-1-amine methanesulfonate
- 1-(5-Methoxy-1H-indol-2-yl)methanamine methanesulfonate
- 3-(1H-Indazol-1-yl)propan-1-amine
- 1-(5-Fluoro-1H-indol-2-yl)-N-methylmethanamine methanesulfonate
Uniqueness
What sets 3-(3-(1-Methyl-1H-indol-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine apart from similar compounds is the presence of both the indole and oxadiazole rings. This unique combination can result in a broader range of biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C14H16N4O |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
3-[3-(1-methylindol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine |
InChI |
InChI=1S/C14H16N4O/c1-18-9-11(10-5-2-3-6-12(10)18)14-16-13(19-17-14)7-4-8-15/h2-3,5-6,9H,4,7-8,15H2,1H3 |
InChI Key |
WDBGSOAWAUNLOD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NOC(=N3)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





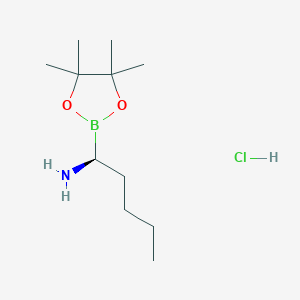


![N-(2-Azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-c]pyrimidine-3-carboxamide](/img/structure/B15066350.png)
![Cis-2-phenyl-3,3a,4,9b-tetrahydrochromeno[4,3-b]pyrrole](/img/structure/B15066354.png)
